4-ethyl-N-methyloxan-4-amine
Description
4-ethyl-N-methyloxan-4-amine (molecular formula: C₁₂H₁₃N₃O₄, molecular weight: 263.26 g/mol) is a substituted oxan-4-amine derivative featuring a six-membered oxygen-containing ring (oxane) with an ethyl group and an N-methylamine substituent at the 4-position. This compound is cataloged as a commercial building block for organic synthesis, indicating its utility in pharmaceutical or materials research .
Properties
CAS No. |
1784205-72-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-methyloxan-4-amine typically involves the reaction of 4-ethyl-oxan-4-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-N-methyloxan-4-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethyl or methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxane ketones or oxides.
Reduction: Formation of oxane alcohols or secondary amines.
Substitution: Formation of halogenated oxane derivatives.
Scientific Research Applications
4-ethyl-N-methyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-methyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and synthetic differences between 4-ethyl-N-methyloxan-4-amine and related compounds:
Structural Differences
- Oxan-4-amine vs. Aliphatic Amines : Unlike 4-methoxy-4-methylpentan-1-amine hydrochloride (a linear aliphatic amine), 4-ethyl-N-methyloxan-4-amine’s cyclic ether backbone may confer rigidity and influence its interaction with biological targets or solubility in polar solvents .
- Heterocyclic vs. Aromatic Systems: The 1,3,5-oxadiazin-2-amine derivatives (e.g., from ) feature a nitrogen- and oxygen-containing heterocycle, contrasting with the purely oxygen-based oxane ring in the target compound.
- Substituent Effects : The ethyl and N-methyl groups in 4-ethyl-N-methyloxan-4-amine are less sterically demanding than the trichloromethyl and aryl groups in 1,3,5-oxadiazin-2-amine derivatives, suggesting divergent applications in drug design or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
